molecular formula C29H31ClN6O3 B8819890 Tepotinib Hydrochloride CAS No. 1946826-82-9

Tepotinib Hydrochloride

Cat. No.: B8819890
CAS No.: 1946826-82-9
M. Wt: 547.0 g/mol
InChI Key: KZVOMLRKFJUTLK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tepotinib Hydrochloride involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tepotinib Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted analogs of this compound .

Scientific Research Applications

Tepotinib Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study MET signaling pathways and to develop new MET inhibitors.

    Biology: Employed in cellular and molecular biology studies to investigate the role of MET in cell proliferation, migration, and survival.

    Medicine: Primarily used in clinical research for the treatment of MET-altered cancers, including NSCLC, gastric cancer, and hepatocellular carcinoma.

    Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies.

Mechanism of Action

Tepotinib Hydrochloride exerts its effects by inhibiting the MET tyrosine kinase, which is involved in various cellular processes such as proliferation, survival, and migration. By blocking MET phosphorylation and subsequent downstream signaling pathways, this compound inhibits tumor cell proliferation and migration. The primary molecular target of this compound is the MET receptor, and it is particularly effective in tumors with MET exon 14 skipping mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tepotinib Hydrochloride

This compound is unique due to its high selectivity and potency against MET, its oral bioavailability, and its favorable safety profile. It is the first oral MET-targeted tyrosine kinase inhibitor to allow for once-daily dosing, which helps ease the pill burden often associated with chemotherapeutic regimens .

Properties

CAS No.

1946826-82-9

Molecular Formula

C29H31ClN6O3

Molecular Weight

547.0 g/mol

IUPAC Name

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride

InChI

InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2

InChI Key

KZVOMLRKFJUTLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl

Origin of Product

United States

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